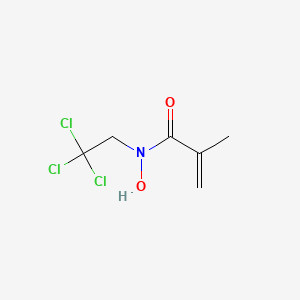
N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a trichloroethyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 2,2,2-trichloroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of enzyme inhibition or activation, as well as its interactions with biological macromolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its ability to modulate specific biochemical pathways, offering potential benefits in treating certain diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes, including the synthesis of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
2,2,2-Trichloroethanol: A compound with similar trichloroethyl group but different functional groups.
Methyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate: A compound with a similar hydroxy and trichloroethyl group but different backbone structure.
Uniqueness: N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide is unique due to its specific combination of functional groups and backbone structure. This unique arrangement allows it to participate in a wide range of chemical reactions and interactions, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
63872-75-3 |
|---|---|
Fórmula molecular |
C6H8Cl3NO2 |
Peso molecular |
232.5 g/mol |
Nombre IUPAC |
N-hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-4(2)5(11)10(12)3-6(7,8)9/h12H,1,3H2,2H3 |
Clave InChI |
UKOQJLZBBAUWGI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N(CC(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)

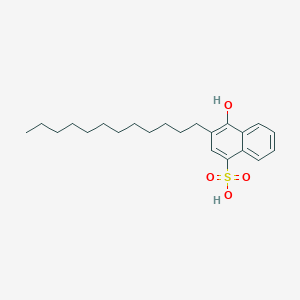
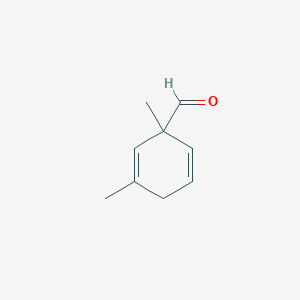
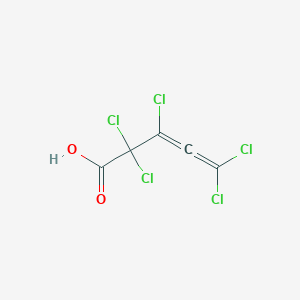

![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
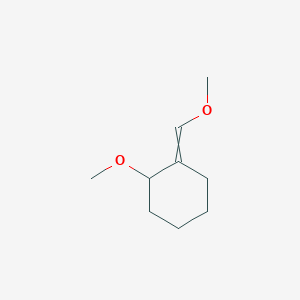
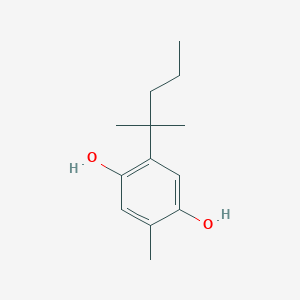
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
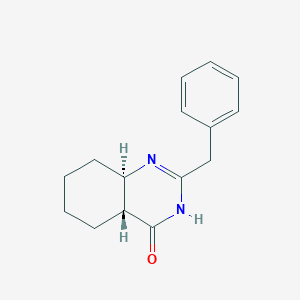
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
